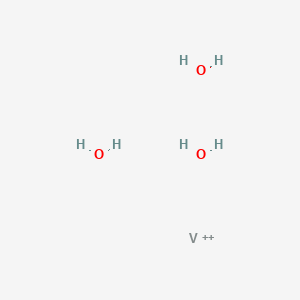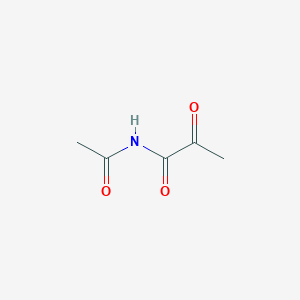
N-Acetyl-2-oxopropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-2-oxopropanamide is an organic compound with the molecular formula C₅H₇NO₃. It is a derivative of pyruvic acid and is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its acetyl group attached to the nitrogen atom and a keto group on the second carbon of the propanamide chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Acetyl-2-oxopropanamide can be synthesized through several methods. One common approach involves the reaction of ethyl 2-oxopropanoate with ammonia in a methanol solution. This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through crystallization or distillation to achieve the required quality for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-2-oxopropanamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: Nucleophilic acyl substitution reactions are common, where the acetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of amides or esters .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-Acetyl-2-oxopropanamide involves several molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-2-oxopropanamide can be compared with other similar compounds, such as:
N,N-Diethyl-2-oxopropanamide (DEOPA): This compound has greater neuroprotective effects than ethyl pyruvate due to its anti-inflammatory and anti-excitotoxic properties.
N,N-Diisopropyl-2-oxopropanamide (DIPOPA): DIPOPA has shown robust neuroprotective effects and a wider therapeutic window compared to DEOPA.
These comparisons highlight the unique properties of this compound, particularly its balance of anti-inflammatory and neuroprotective effects, making it a valuable compound in scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
70881-55-9 |
|---|---|
Molekularformel |
C5H7NO3 |
Molekulargewicht |
129.11 g/mol |
IUPAC-Name |
N-acetyl-2-oxopropanamide |
InChI |
InChI=1S/C5H7NO3/c1-3(7)5(9)6-4(2)8/h1-2H3,(H,6,8,9) |
InChI-Schlüssel |
OSBQPBCXXYIHQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



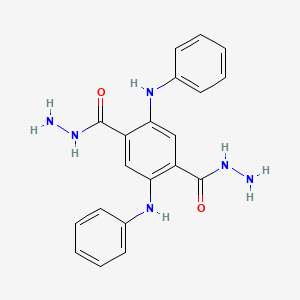
![2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid](/img/structure/B14481129.png)
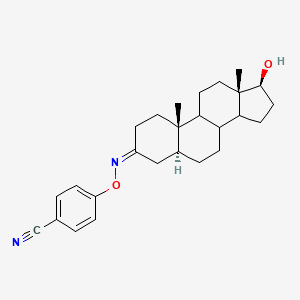
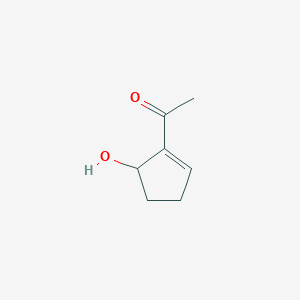
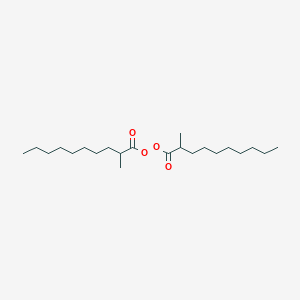
![9-[(2-Methylacryloyl)amino]nonanoic acid](/img/structure/B14481143.png)
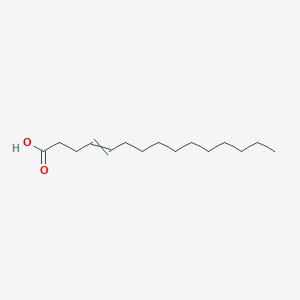
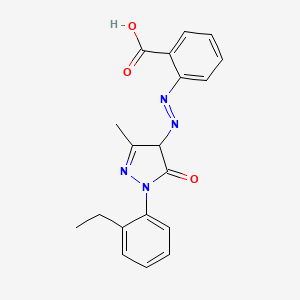

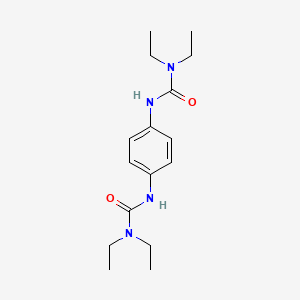
![3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile](/img/structure/B14481192.png)
![1,1'-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene)](/img/structure/B14481197.png)
